molecular formula C20H32N6O7S B12070109 (S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-pro linamide sulfate (1

(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-pro linamide sulfate (1

Cat. No.: B12070109
M. Wt: 500.6 g/mol
InChI Key: RMYMBMLRPYLYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) is a complex organic compound that belongs to the class of peptides This compound is characterized by its unique structure, which includes a phenylalanine residue and a proline residue, connected through a specific sequence of chemical bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) typically involves multiple steps. The process begins with the preparation of the individual amino acid residues, followed by their coupling to form the peptide bond. Common methods for peptide synthesis include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions, and the coupling reagents such as carbodiimides or uronium salts to facilitate the formation of the peptide bond.

Industrial Production Methods

In an industrial setting, the production of (S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) may involve large-scale peptide synthesizers that automate the synthesis process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of products, depending on the nature of the substituent.

Scientific Research Applications

(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: It is studied for its potential role in biological processes, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and technologies, such as drug delivery systems or biomaterials.

Mechanism of Action

The mechanism of action of (S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine: An essential amino acid that is a precursor to various neurotransmitters.

    L-Proline: A non-essential amino acid that plays a role in protein synthesis and structure.

    N-Formylmethionine: An amino acid derivative involved in the initiation of protein synthesis in bacteria.

Uniqueness

(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) is unique due to its specific sequence and structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H32N6O7S

Molecular Weight

500.6 g/mol

IUPAC Name

N-(2-amino-3-phenylpropanoyl)-1-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid

InChI

InChI=1S/C20H30N6O3.H2O4S/c21-16(12-14-6-2-1-3-7-14)18(28)25-19(29)17-9-5-11-26(17)15(13-27)8-4-10-24-20(22)23;1-5(2,3)4/h1-3,6-7,13,15-17H,4-5,8-12,21H2,(H4,22,23,24)(H,25,28,29);(H2,1,2,3,4)

InChI Key

RMYMBMLRPYLYDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(CCCN=C(N)N)C=O)C(=O)NC(=O)C(CC2=CC=CC=C2)N.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.